N,N-Diethyl-1-phenylisoquinoline-3-carboxamide
Description
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide is a heterocyclic compound featuring an isoquinoline core substituted with a phenyl group at position 1 and a diethylcarboxamide moiety at position 2. The isoquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting ligands, such as benzodiazepine receptor modulators .
Properties
CAS No. |
89242-06-8 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N,N-diethyl-1-phenylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H20N2O/c1-3-22(4-2)20(23)18-14-16-12-8-9-13-17(16)19(21-18)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
InChI Key |
RCNKYZDTMYDXSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-phenylisoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with diethylamine and phenyl groups under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of N,N-Diethyl-1-phenylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-Diethyl-1-phenylisoquinoline-3-carboxamide with structurally analogous compounds, focusing on core modifications, substituent effects, and functional properties.
Core Structural Modifications
Amide Substituent Variations
Functional Group Additions
Physicochemical Data
Biological Activity
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide is a synthetic compound belonging to the isoquinoline class, which has garnered interest due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a phenyl group and a carboxamide functional group attached to the isoquinoline core. Its molecular formula is CHNO, with a molar mass of approximately 320.42 g/mol. The diethyl substituents enhance its lipophilicity, which may influence its pharmacokinetics and biological interactions.
Research indicates that isoquinoline derivatives can interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate neurotransmitter systems and exhibit inhibitory effects on enzymes related to disease pathways.
Interaction Studies
The compound's interaction studies have focused on its binding affinity to various biological targets. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative disorders like Alzheimer's disease. Molecular docking studies have revealed that the compound binds effectively to the active sites of these enzymes, indicating its potential as a therapeutic agent.
Anticancer Properties
This compound has demonstrated cytotoxic effects against certain cancer cell lines in preliminary studies. The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.2 | Induction of apoptosis |
| MCF-7 (breast) | 12.4 | Inhibition of cell proliferation |
| A549 (lung) | 10.8 | Disruption of mitochondrial function |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Studies have indicated that it exhibits significant inhibitory effects against various bacterial strains, suggesting its potential application in treating infections.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results indicated that the compound significantly reduced neuroinflammation and improved cognitive function in treated animals compared to controls.
- Cytotoxicity Assessment : Another study assessed the cytotoxicity of this compound against multiple cancer cell lines using MTT assays. The findings revealed a dose-dependent cytotoxic effect, with notable selectivity for tumor cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
